CTE Mismatch Advantage: AuIn₂ Exhibits 19% Lower Thermal Expansion than Au80Sn20
AuIn₂ demonstrates a coefficient of thermal expansion (CTE) of 11.4 ppm/°C over 20–500 °C, which is lower than that of both pure gold (14.2 ppm/°C) and pure indium (32.1 ppm/°C), violating the rule of mixtures [1]. In direct comparison, the widely used eutectic Au80Sn20 solder exhibits a CTE of 14 ppm/°C at 20 °C . The 19% reduction in CTE for AuIn₂ translates to proportionally lower thermomechanical stress when bonded to low-CTE substrates (e.g., silicon at 2.6 ppm/°C, GaAs at 5.7 ppm/°C), a critical factor in thermal cycling reliability [1].
| Evidence Dimension | Coefficient of Thermal Expansion (CTE) |
|---|---|
| Target Compound Data | 11.4 ppm/°C |
| Comparator Or Baseline | Au80Sn20 eutectic solder: 14 ppm/°C; pure Au: 14.2 ppm/°C; pure In: 32.1 ppm/°C |
| Quantified Difference | 19% lower than Au80Sn20 (11.4 vs. 14 ppm/°C) |
| Conditions | X-ray diffraction over 20–500 °C for AuIn₂; manufacturer datasheet values for Au80Sn20 at 20 °C |
Why This Matters
Lower CTE reduces thermomechanical stress during thermal cycling, directly correlating with extended joint lifetime in high-reliability aerospace and defense electronics where Au80Sn20 may induce excessive substrate warpage.
- [1] Chung, D.D.L. (2005). Thermal expansion of AuIn₂. Scripta Materialia, 53(10), 1153-1157. View Source
